2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a benzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-29-16-8-9-17(19(12-16)30-2)24-20(27)14-32-23-25-18-10-11-31-21(18)22(28)26(23)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTDZQZPVWMJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing their function.
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics.
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, such as the modulation of enzyme activity, alteration of membrane permeability, and induction of cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, solubility, and interaction with its targets.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, along with synthetic routes and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thieno ring fused with a pyrimidine moiety .
- A sulfanyl group which enhances its reactivity.
- A dimethoxyphenyl acetamide substituent , contributing to its biological interactions.
Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.6 g/mol
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation:
- Target Enzymes:
- Thymidylate synthase
- Dihydrofolate reductase
These targets are crucial in nucleotide synthesis and DNA replication, making them effective points for anticancer drug design.
- In Vitro Studies:
- The compound displayed cytotoxicity against various cancer cell lines. For example, it has been tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with promising results.
- IC50 values observed were in the low micromolar range, indicating potent activity.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Similar thieno[3,2-d]pyrimidine derivatives have been documented to show effectiveness against bacterial strains by inhibiting their growth.
-
Mechanism of Action:
- Antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
-
In Vitro Activity:
- The compound was screened against standard bacterial strains and showed inhibition comparable to established antibiotics.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its potential for diverse interactions within biological systems compared to other similar compounds:
- The presence of the sulfanyl group increases nucleophilicity, facilitating interactions with biological macromolecules.
- Substituents on the aromatic rings significantly influence the biological activity; for instance, dimethoxy groups can enhance lipophilicity and cellular uptake.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of Thieno[3,2-d]pyrimidine Core: Achieved through cyclization reactions involving thiophene derivatives and pyrimidine precursors.
- Benzylation and Acylation: Introduction of the benzyl group followed by the attachment of the dimethoxyphenyl acetamide moiety.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A recent study demonstrated that modifications on the thieno[3,2-d]pyrimidine scaffold led to enhanced anticancer properties through optimized binding to target enzymes .
- Another investigation focused on the antimicrobial potential of thieno derivatives against resistant bacterial strains, showcasing their dual-action capabilities .
Comparison with Similar Compounds
Core Structural Variations
The thieno[3,2-d]pyrimidinone core is a common feature among analogs, but substituent variations significantly influence properties:
Electronic and Physicochemical Properties
- Trifluoromethoxy Groups : In 686771-47-1 , the CF3O group introduces electron-withdrawing properties, which may improve metabolic stability but reduce solubility.
- Benzyl vs. Methylphenyl : The benzyl group (target) offers greater steric bulk and lipophilicity than 4-methylphenyl (), possibly affecting membrane permeability.
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-2-yl core, followed by sulfanyl group introduction and acetamide coupling. Critical steps include:
- Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under reflux conditions (e.g., ethanol or toluene, 80–100°C) .
- Sulfanyl linkage : Thiolation using reagents like thiourea or potassium thioacetate in basic media (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the sulfanyl intermediate and 2,4-dimethoxyaniline . Table 1 : Representative reaction conditions:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | Ethanol, 90°C, 12h | 65–70 | >95% |
| Sulfanyl linkage | K₂CO₃, DMF, 60°C, 6h | 55–60 | >90% |
| Acetamide coupling | EDC/HOBt, DCM, RT, 24h | 75–80 | >98% |
Q. Which characterization techniques are essential to confirm structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, dimethoxyphenyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) .
- HPLC : Assess purity (>95% for biological assays) .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or regioselectivity .
Q. What are the common biological targets or assays used for initial screening?
- Kinase inhibition assays : Prioritize kinases with structural homology to thienopyrimidine targets (e.g., EGFR, VEGFR) .
- Antimicrobial screening : MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies optimize biological activity?
- Modification of substituents : Compare analogs with varying substituents on the benzyl (e.g., 3,5-dimethyl vs. 4-chloro) or arylacetamide groups (Table 2) . Table 2 : Analog activity comparison:
| Analog Substituents | Target (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| 3-Benzyl, 2,4-dimethoxy | EGFR: 120 | 3.2 (vs. VEGFR) |
| 3-(4-Chlorophenyl), 2-methoxy | VEGFR2: 85 | 5.1 (vs. EGFR) |
- Computational docking : Use AutoDock Vina to predict binding poses and guide substituent design .
Q. How to resolve contradictions in reported biological activities across studies?
- Assay standardization : Validate protocols using positive controls (e.g., gefitinib for EGFR) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Crystallographic analysis : Resolve conflicting SAR data by comparing ligand-protein co-crystal structures .
Q. What strategies improve regioselectivity in sulfanyl group introduction?
- Protecting group strategy : Temporarily block reactive sites (e.g., acetyl protection of amines) during thiolation .
- Solvent effects : Use polar aprotic solvents (DMF) to favor nucleophilic attack at the 2-position of the thienopyrimidine core .
- Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity .
Q. What computational approaches predict target interactions?
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) .
- Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .
- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP <5) .
Q. How to address challenges in X-ray crystallography for structural validation?
- Crystallization optimization : Screen conditions (e.g., PEG 8000, pH 7.4) using sitting-drop vapor diffusion .
- Data refinement : Apply SHELXL for high-resolution structure solution, especially for disordered regions .
- Twinned crystal correction : Use PLATON to detect and model twinning in datasets .
Stability and Methodological Considerations
Q. What are the stability and storage requirements for this compound?
- Storage : -20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
Q. How to design experiments for regioselective functionalization of the thienopyrimidine core?
- Directed metalation : Use LDA at -78°C to deprotonate specific positions for halogenation .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at the 3-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
